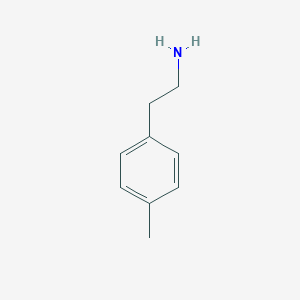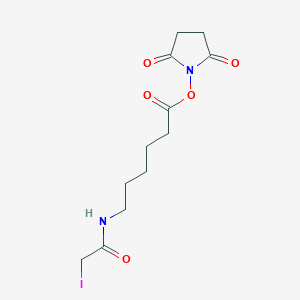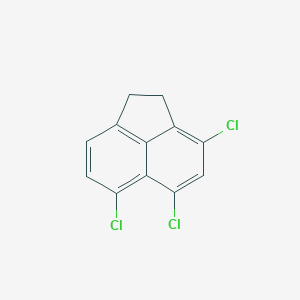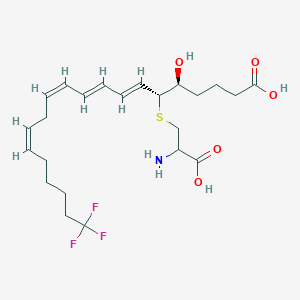
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one, also known as DHPE, is a naturally occurring compound found in various plants. It is a type of chalcone, which is a class of organic compounds that are widely distributed in the plant kingdom. DHPE has been studied extensively due to its potential therapeutic properties and has shown promising results in various scientific research applications.
Mécanisme D'action
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. This compound has also been shown to scavenge free radicals and protect against oxidative damage. In addition, this compound has been shown to modulate various signaling pathways involved in cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of various diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells. In addition, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. This compound is also readily available and can be synthesized in high yields and purity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of (E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other compounds for the treatment of various diseases. Furthermore, the potential use of this compound as a dietary supplement or functional food ingredient is an area of interest for future research.
Méthodes De Synthèse
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One of the most common methods of synthesis is through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a strong base. This method has been used to synthesize this compound in high yields and purity.
Applications De Recherche Scientifique
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one has been studied extensively for its potential therapeutic properties. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
136944-25-7 |
|---|---|
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(E)-1-(3,4-dihydroxyphenyl)hex-1-en-3-one |
InChI |
InChI=1S/C12H14O3/c1-2-3-10(13)6-4-9-5-7-11(14)12(15)8-9/h4-8,14-15H,2-3H2,1H3/b6-4+ |
Clé InChI |
VLSRREFUCSCODC-GQCTYLIASA-N |
SMILES isomérique |
CCCC(=O)/C=C/C1=CC(=C(C=C1)O)O |
SMILES |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
SMILES canonique |
CCCC(=O)C=CC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



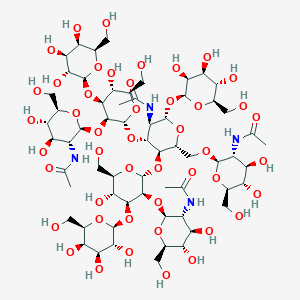
![(3R,7aS)-7a-methyl-3-phenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B144666.png)



